Propanoic acid, 2-[(methylsulfonyl)oxy]-, 1-methylethyl ester, (S)-
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Overview
Description
Propanoic acid, 2-[(methylsulfonyl)oxy]-, 1-methylethyl ester, (S)- is an organic compound with the molecular formula C7H14O5S. This compound is a derivative of propanoic acid and is characterized by the presence of a methylsulfonyl group and an ester linkage. It is often used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanoic acid, 2-[(methylsulfonyl)oxy]-, 1-methylethyl ester, (S)- typically involves the esterification of propanoic acid with an alcohol in the presence of a methylsulfonylating agent. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors. The use of automated systems allows for precise control of reaction parameters, ensuring high yield and purity of the final product. The industrial production methods are designed to be efficient and cost-effective, making the compound readily available for various applications.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 2-[(methylsulfonyl)oxy]-, 1-methylethyl ester, (S)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted esters and acids.
Scientific Research Applications
Propanoic acid, 2-[(methylsulfonyl)oxy]-, 1-methylethyl ester, (S)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propanoic acid, 2-[(methylsulfonyl)oxy]-, 1-methylethyl ester, (S)- involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release propanoic acid and the corresponding alcohol. The methylsulfonyl group can participate in various biochemical reactions, influencing cellular processes and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Propanoic acid, 2-methyl-, 1-methylethyl ester: Similar in structure but lacks the methylsulfonyl group.
Propanoic acid, 2-[(methylsulfonyl)oxy]-, methyl ester: Similar but with a different ester group.
Uniqueness
The presence of the methylsulfonyl group in Propanoic acid, 2-[(methylsulfonyl)oxy]-, 1-methylethyl ester, (S)- imparts unique chemical properties, making it distinct from other similar compounds
Properties
CAS No. |
63697-01-8 |
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Molecular Formula |
C7H14O5S |
Molecular Weight |
210.25 g/mol |
IUPAC Name |
propan-2-yl (2S)-2-methylsulfonyloxypropanoate |
InChI |
InChI=1S/C7H14O5S/c1-5(2)11-7(8)6(3)12-13(4,9)10/h5-6H,1-4H3/t6-/m0/s1 |
InChI Key |
YVJIUBKTNUXZKV-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](C(=O)OC(C)C)OS(=O)(=O)C |
Canonical SMILES |
CC(C)OC(=O)C(C)OS(=O)(=O)C |
Origin of Product |
United States |
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